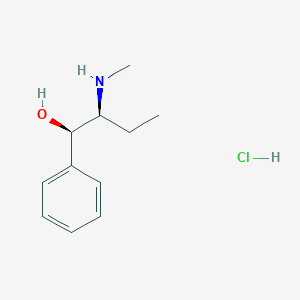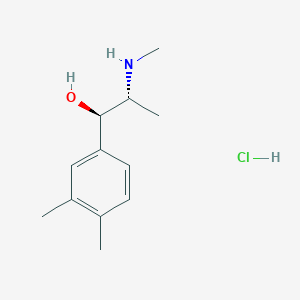
alpha-Linolenic Acid-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Linolenic Acid-d5 (ALA-d5) is an isotopically labeled standard used for the quantification of alpha-Linolenic acid . ALA is an essential fatty acid found in leafy green vegetables and is known to help prevent cardiovascular disease .
Synthesis Analysis
A physiological compartmental model of alpha-linolenic acid metabolism was derived from the plasma concentration-time curves for d5-18:3n-3, d5-20:5n-3, d5-22:5n-3, and d5-22:6n-3 in eight healthy subjects . The conversion of ALA to EPA and DHA is limited, indicating that the biosynthesis of long-chain n-3 PUFA from alpha-linolenic acid is limited in healthy individuals .Molecular Structure Analysis
The molecular formula of ALA-d5 is C18H25D5O2 . The InChI code is InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3, (H,19,20)/b4-3-,7-6-,10-9-/i1D3,2D2 .Chemical Reactions Analysis
ALA-d5 is metabolized to eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) by desaturases and elongases in humans . The conversion of ALA to EPA and DHA is limited, indicating that the biosynthesis of long-chain n-3 PUFA from alpha-linolenic acid is limited in healthy individuals .Physical And Chemical Properties Analysis
The molecular weight of ALA-d5 is 283.5 g/mol . The exact mass is 283.255963925 g/mol . The topological polar surface area is 37.3 Ų . The heavy atom count is 20 .Scientific Research Applications
Anti-Inflammatory and Antiallergic Effects
Alpha-Linolenic Acid-d5 (ALA-d5) has been found to have positive anti-inflammatory and antiallergic effects . It has been shown to attenuate inflammation by regulating Th1/Th2 imbalance in ovalbumin-induced mice of allergic rhinitis . This indicates that ALA-d5 may have a potential role in the treatment of allergic rhinitis .
Cardiovascular Disease Prevention
ALA-d5 is an essential fatty acid found in leafy green vegetables . As part of a low saturated fat diet, it helps prevent cardiovascular disease . A high intake of ALA-d5 compared with a low intake was significantly associated with a lower risk of deaths from cardiovascular disease .
Cancer Mortality Risk
High intake of ALA-d5 compared with low intake was associated with a slightly higher risk of cancer mortality . However, more research is needed to fully understand this association and its implications.
All-Cause Mortality Risk
High intake of ALA-d5 compared with low intake was significantly associated with a lower risk of deaths from all causes . This suggests that ALA-d5 could potentially contribute to overall longevity.
Coronary Heart Disease Risk
High intake of ALA-d5 compared with low intake was significantly associated with a lower risk of deaths from coronary heart disease . This indicates that ALA-d5 could potentially play a role in the prevention of coronary heart disease.
Use as an Internal Standard in Research
ALA-d5 is intended for use as an internal standard for the quantification of ALA by GC- or LC-MS . This makes it a valuable tool in research settings.
Biodiesel Production
Alpha-Linolenic acid ethyl ester, a derivative of ALA-d5, has been found in biodiesel produced from castor oil using ethanol . This suggests potential applications of ALA-d5 in the field of renewable energy.
Mechanism of Action
- By repressing SREBP-1c, ALA-d5 reduces the expression of stearoyl-CoA desaturase 1 (SCD1) , an enzyme involved in fatty acid synthesis .
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Safety and Hazards
properties
IUPAC Name |
(9Z,12Z,15Z)-17,17,18,18,18-pentadeuteriooctadeca-9,12,15-trienoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-/i1D3,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOSIQBPPRVQHS-HIHMOWEVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\CCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

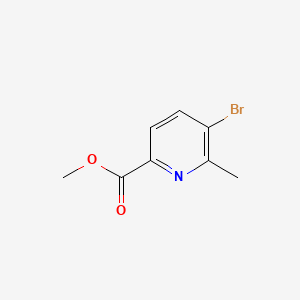
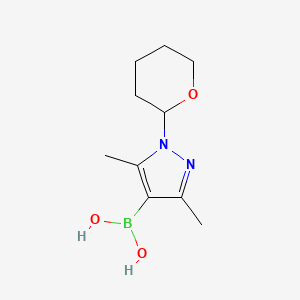
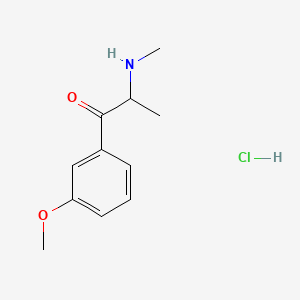
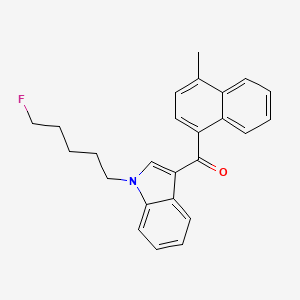


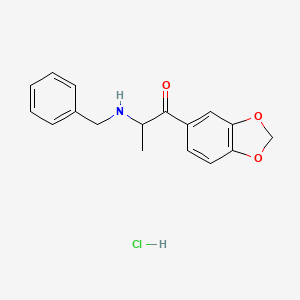
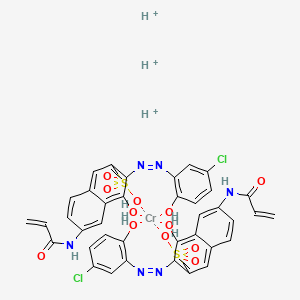

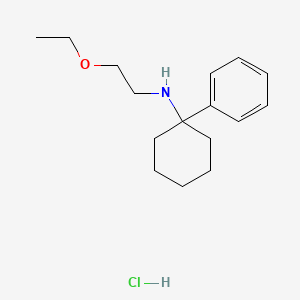
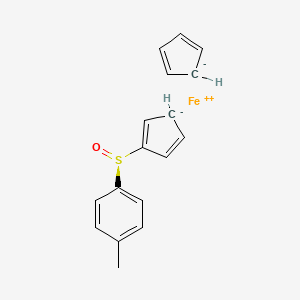
![Erythro-3,4-dimethyl-alpha-[1-(methylamino)ethyl]-benzylalcohol,monohydrochloride](/img/structure/B594160.png)
